Methyl 6-chloro-4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate
Description
Methyl 6-chloro-4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate (molecular formula: C₁₉H₁₇ClN₂O₃, molecular weight: 356.81 g/mol) is a quinoline derivative characterized by three key substituents:
- 6-Chloro group: Enhances lipophilicity and influences electronic properties.
- 2-Methyl carboxylate: Contributes to solubility and metabolic stability compared to carboxylic acids.
Properties
IUPAC Name |
methyl 6-chloro-4-(2-ethoxyanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-25-18-7-5-4-6-15(18)22-16-11-17(19(23)24-2)21-14-9-8-12(20)10-13(14)16/h4-11H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOUCAGAXJUASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate typically involves the reaction of 6-chloro-4-aminoquinoline with 2-ethoxyphenyl isocyanate, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, aminoquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Methyl 6-chloro-4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to therapeutic effects in the treatment of diseases like malaria and cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Position and Functional Group Variations
The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Position 2 Substituents
- Methyl carboxylate (Target) : Increases lipophilicity compared to carboxylic acids (e.g., ) but less bulky than ethyl esters ().
Position 4 Substituents
- 4-(2-Ethoxyphenyl)amino (Target): The amino group enables hydrogen bonding, while the ethoxy group provides steric bulk and moderate electron-donating effects. This contrasts with phenyl () or carboxylic acid () groups, which lack hydrogen-bonding capacity.
Position 6 Substituents
- 6-Chloro (Common) : Shared with most analogs, this group enhances stability and electron-withdrawing effects.
- 6-Methoxy () : Electron-donating methoxy group may reduce reactivity compared to chloro, altering pharmacokinetics.
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